molecular formula C23H19N3O3 B2391897 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide CAS No. 898453-17-3

2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2391897
CAS No.: 898453-17-3
M. Wt: 385.423
InChI Key: ZBDDRZHQGZGLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound based on the indolizine core structure, which is a heterocyclic scaffold of significant interest in medicinal chemistry. Indolizine derivatives are recognized for their diverse pharmacological activities, including investigated anti-cancer, anti-inflammatory, and anti-bacterial properties . As part of this family, this specific carboxamide is a candidate for scientific research in these areas. The molecular structure incorporates key functional groups—a 2-amino substituent, a benzoyl group at the 3-position, and a carboxamide moiety linked to a 4-methoxyphenyl ring—which are known to influence the molecule's reactivity, solubility, and interaction with biological targets . Researchers are exploring these indolizine-1-carboxamide derivatives for their potential to modulate key enzymes involved in disease progression. The compound is supplied for research purposes exclusively. It is intended for use in controlled laboratory settings by qualified scientists. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Data on the specific mechanism of action and binding affinity for this exact compound is the subject of ongoing research, building upon established structure-activity relationships within this chemical series .

Properties

IUPAC Name

2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-17-12-10-16(11-13-17)25-23(28)19-18-9-5-6-14-26(18)21(20(19)24)22(27)15-7-3-2-4-8-15/h2-14H,24H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDRZHQGZGLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step reactions. One common method includes the reaction of 1-(2-(3-bromo-4-methoxyphenyl)-2-oxoethyl)pyridine-1-ium with (Z)-(1-chloro-2-nitrovinyl)benzene via [3 + 2]-cycloaddition in the presence of triethylamine and dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with three structural analogs from literature:

Compound Name Substituent (Position 3) N-Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties
2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide (Target) Benzoyl 4-methoxyphenyl C₂₃H₁₉N₃O₃ 397.14 Enhanced π-conjugation due to electron-donating 4-methoxyphenyl; potential for fluorescence and biological activity.
2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-Methoxybenzoyl 2-chlorophenyl C₂₃H₁₈ClN₃O₃ 419.87 Electron-withdrawing Cl reduces electron density; lower fluorescence quantum yield compared to target.
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide 4-Ethylbenzoyl 4-methoxyphenyl C₂₅H₂₃N₃O₃ 413.48 Increased lipophilicity due to ethyl group; may improve membrane permeability but reduce solubility.
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitrobenzoyl 4-ethylphenyl C₂₄H₂₀N₄O₄ 428.44 Strong electron-withdrawing nitro group disrupts conjugation; potential redshift in absorption but reduced emission intensity.

Electronic and Fluorescence Properties

  • Target Compound : The 4-methoxyphenyl group enhances fluorescence emission intensity via resonance donation, as observed in quinazoline derivatives with similar substituents . Stokes shifts are likely large due to polarizable π-conjugation.
  • Analog with 4-Methoxybenzoyl () : The 4-methoxy group on the benzoyl further enhances electron donation, but the 2-chlorophenyl substituent introduces steric and electronic hindrance, reducing emission intensity compared to the target.

Biological Activity

2-Amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O2C_{23}H_{22}N_2O_2. The compound features:

  • An indolizine core
  • An amino group
  • A benzoyl moiety
  • A 4-methoxyphenyl substituent

This unique structure contributes to its distinct chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation of 2-aminoindolizine with benzoyl chloride .
  • Introduction of the 4-methoxyphenyl group via nucleophilic substitution.

The reaction conditions often utilize solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the synthesis process. Industrial production methods may involve optimizing these reactions for higher yields and purity using continuous flow reactors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer properties. For instance, it has been tested against various cancer cell lines, revealing the following IC50 values:

Cell LineIC50 (µM)
MCF-70.0585
HeLa0.0692
HT-290.00217

These results suggest that it may be more effective than some established anticancer agents, indicating potential for further development as a therapeutic agent in oncology.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The structure allows it to bind with high affinity, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these pathways further.

Case Studies and Research Findings

Recent studies have highlighted the following insights into the biological activity of this compound:

  • Antiproliferative Effects : In vitro studies showed that treatment with the compound led to significant reductions in cell viability across multiple cancer cell lines.
  • Oxidative Stress Induction : The compound has been implicated in inducing oxidative stress in cancer cells, which is a known mechanism for triggering apoptosis (programmed cell death).
  • Comparative Analysis : Similar compounds within the indolizine family have been evaluated, revealing that variations in substituents significantly affect their biological potency and selectivity.

Q & A

What are the standard synthetic routes for 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide, and how are key intermediates characterized?

Basic
The synthesis involves a multi-step methodology:

  • Indolizine core formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., nitrogen) .
  • Functionalization : Introduction of amino and carboxamide groups via nucleophilic substitution with amines and coupling agents (e.g., EDCI, DCC) .
  • Benzoylation and methoxylation : Electrophilic aromatic substitution using benzoyl chloride and methoxybenzene under acidic/basic conditions .
    Intermediates are monitored using thin-layer chromatography (TLC) and structurally confirmed via NMR (¹H/¹³C) and mass spectrometry (MS) .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For detailed analysis of proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ = 398.15) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • HPLC : Quantifies purity (>95% is standard for biological assays) .

What biological targets or mechanisms of action have been proposed for this compound?

Basic
The compound interacts with:

  • Enzymes : Inhibits kinase activity via competitive binding to ATP pockets (e.g., IC₅₀ = 2 µM in tyrosine kinase assays) .
  • Receptors : Acts as a partial agonist for G-protein-coupled receptors (GPCRs), modulating cAMP signaling .
  • Nucleic Acids : Intercalates into DNA, disrupting replication in cancer cell lines (e.g., IC₅₀ = 10 µM in HeLa cells) .

How can reaction conditions be optimized to improve synthesis yield and scalability?

Advanced
Optimization strategies include:

  • Catalyst screening : Testing Pd vs. Cu in cyclization steps to reduce side products .
  • Continuous flow reactors : Enhancing heat/mass transfer for scaled-up production .
  • Computational modeling : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

How do structural modifications at the benzoyl and methoxyphenyl positions influence biological activity?

Advanced
Substituent effects are systematically evaluated via:

  • Benzoyl group :
    • 4-Chloro : Enhances enzyme inhibition (IC₅₀ reduced by 40% vs. methyl) .
    • 4-Fluoro : Improves blood-brain barrier penetration (LogP = 2.1 vs. 1.8 for methyl) .
  • Methoxyphenyl group :
    • Para-methoxy : Optimizes receptor binding (Ki = 0.8 µM vs. 5.2 µM for ortho-substituted analogs) .
Position ModifiedSubstituentKey ImpactEvidence
Benzoyl (para)Cl↑ Enzyme inhibition (IC₅₀ 2 µM)
Benzoyl (para)CH₃↑ Solubility (LogP 1.8)
MethoxyphenylOCH₃↓ Off-target binding (Ki >10 µM)

What strategies resolve contradictions in reported biological activity data across studies?

Advanced
Approaches include:

  • Standardized assays : Uniform cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
  • Orthogonal validation : Combining enzyme inhibition assays with cellular viability tests (e.g., MTT assays) .
  • Structural reanalysis : Verify substituent positions via X-ray crystallography to rule out synthesis errors .

How are computational methods applied in designing indolizine derivatives?

Advanced

  • Reaction path search : Quantum mechanics (QM) identifies low-energy pathways for cyclization .
  • Molecular docking : Predicts binding affinities to targets like EGFR kinase (ΔG = -9.2 kcal/mol) .
  • Machine learning : Models trained on indolizine datasets prioritize substituents for SAR studies .

What in vitro assays are used to evaluate biological activity?

Basic

  • Antimicrobial : Broth microdilution (MIC = 16 µg/mL against S. aureus) .
  • Anticancer : SRB assays (GI₅₀ = 8 µM in lung adenocarcinoma) .
  • Enzyme inhibition : Fluorescence-based kinase assays (IC₅₀ = 1.5 µM) .

How are structure-activity relationship (SAR) studies systematically conducted?

Advanced

  • Stepwise substitution : Introduce halogens (Cl, F), alkyl (CH₃), or electron-donating groups (OCH₃) at benzoyl/indolizine positions .
  • 3D-QSAR : CoMFA models correlate substituent effects with activity cliffs .

What safety protocols are recommended for handling this compound in research settings?

Basic

  • Storage : Inert atmosphere, -20°C, desiccated to prevent hydrolysis .
  • PPE : Gloves, lab coats, and fume hoods during synthesis .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.